2-Amino-4,6-dihydroxy-5-nitropyrimidine

Physical Organic Chemistry Spectroscopy Medicinal Chemistry

Researchers probing tumor angiogenesis or drug metabolism pathways often encounter batch-to-batch variability in inhibitor potency. 2-Amino-4,6-dihydroxy-5-nitropyrimidine (CAS 80466-56-4) delivers validated, reproducible enzyme inhibition: • Thymidine phosphorylase: Ki = 0.1 mM - ideal for dissecting TP-mediated angiogenesis & capecitabine activation in ex vivo models. • DHODH: IC50 = 418 nM - a promising core scaffold for autoimmune & broad-spectrum antiviral drug discovery. • UGTs: selective inhibition of 4-nitrophenol glucuronidation - enables isoform-specific DMPK profiling. Supplied at ≥95% purity with rigorous QC; thermal stability (M.P. >400°C) ensures integrity during handling and storage.

Molecular Formula C4H4N4O4
Molecular Weight 172.1 g/mol
CAS No. 80466-56-4
Cat. No. B014773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-dihydroxy-5-nitropyrimidine
CAS80466-56-4
Synonyms2-Amino-6-hydroxy-5-nitro-4(3H)-pyrimidinone;  2-Amino-5-nitro-4,6-pyrimidinediol; 
Molecular FormulaC4H4N4O4
Molecular Weight172.1 g/mol
Structural Identifiers
SMILESC1(=C(N=C(NC1=O)N)O)[N+](=O)[O-]
InChIInChI=1S/C4H4N4O4/c5-4-6-2(9)1(8(11)12)3(10)7-4/h(H4,5,6,7,9,10)
InChIKeyZEBYRLPUWQNZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,6-dihydroxy-5-nitropyrimidine: Physicochemical & Pharmacological Baseline


2-Amino-4,6-dihydroxy-5-nitropyrimidine (C4H4N4O4; MW: 172.10) is a 5-nitro substituted pyrimidinedione derivative [1]. It exists as a solid with a reported melting point exceeding 400°C , reflecting strong intermolecular hydrogen bonding. The compound demonstrates pH-dependent solubility, being readily soluble in aqueous potassium hydroxide solutions . Its primary biochemical relevance stems from its capacity to act as an inhibitor of key enzymes such as thymidine phosphorylase and UDP-glucuronyltransferases (UGTs) [2].

Why Analogs Cannot Substitute for 2-Amino-4,6-dihydroxy-5-nitropyrimidine


Simple substitution of 2-Amino-4,6-dihydroxy-5-nitropyrimidine with its non-nitro analog (2-amino-4,6-dihydroxypyrimidine, CAS 56-09-7) or other 5-substituted derivatives is not functionally equivalent. The presence of the strong electron-withdrawing nitro group at the 5-position fundamentally alters the compound's electronic properties, as demonstrated by a significant decrease in basicity [1]. This electronic perturbation directly translates into distinct biological activity profiles; for instance, the parent non-nitro compound is devoid of inhibitory activity against immune-activated nitric oxide (NO) production, whereas 5-substituted variants exhibit measurable effects [2]. The following evidence demonstrates that the nitro moiety confers unique reactivity and inhibitory capacity that cannot be achieved with alternative substituents.

Quantitative Differentiation: Data-Driven Selection Guide


Nitro Group Impact on Basicity vs. Alkyl Analogs

The presence of the 5-nitro group in 2-amino-4,6-dihydroxy-5-nitropyrimidine results in a quantifiable decrease in basicity compared to alkyl-substituted analogs. This is a class-level inference supported by spectroscopic analysis of closely related 4,6-dihydroxypyrimidine derivatives. [1]

Physical Organic Chemistry Spectroscopy Medicinal Chemistry

Thymidine Phosphorylase Inhibition vs. 5-Nitrouracil

2-Amino-4,6-dihydroxy-5-nitropyrimidine demonstrates potent and selective inhibition of thymidine phosphorylase. In a direct comparison with its structural isomer, 5-nitrouracil, it shows equivalent competitive inhibitory potency against the human enzyme. [1][2]

Enzyme Inhibition Oncology Biochemistry

UGT Inhibition Selectivity vs. 5-Nitrouracil

This compound acts as a potent and selective inhibitor of UGT-mediated 4-nitrophenol glucuronidation. A head-to-head study with its isomer, 5-nitrouracil, shows both are the most effective among a panel of 31 pyrimidine derivatives, but crucially, they do not inhibit phenolphthalein conjugation, highlighting their selectivity for specific UGT isoforms. [1]

Drug Metabolism Toxicology Xenobiotic Detoxification

Thermal Stability & Solubility vs. Non-Nitro Analog

The 5-nitro group confers a significantly higher thermal stability compared to the non-nitro parent compound, 2-amino-4,6-dihydroxypyrimidine. While both compounds are solids with limited solubility in neutral water, the nitro derivative shows a specific affinity for alkaline solutions. [1]

Process Chemistry Formulation Analytical Chemistry

Human DHODH Inhibition

2-Amino-4,6-dihydroxy-5-nitropyrimidine has demonstrated inhibitory activity against human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This is a critical target for autoimmune diseases and antiviral therapies. [1]

Immunology Antiviral Research Nucleotide Metabolism

Validated Research & Industrial Applications


Chemical Probe for Thymidine Phosphorylase in Angiogenesis

Given its validated and potent inhibition of human thymidine phosphorylase (Ki = 0.1 mM), this compound serves as an excellent chemical probe or reference inhibitor. Researchers can use it to dissect the role of TP in tumor angiogenesis, metastasis, and the activation of prodrugs like capecitabine in in vitro and ex vivo models. [1]

Selective UGT Modulator for DMPK Studies

Its potent and selective inhibition of UGT-mediated glucuronidation (specifically towards 4-nitrophenol) makes it a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies. It can be used to assess the contribution of specific UGT isoforms to the clearance of drug candidates, aiding in the prediction of potential drug-drug interactions. [2]

Synthetic Intermediate for Pyrimidine Scaffolds

The compound's high thermal stability (M.P. >400°C) and defined solubility in alkaline media facilitate its use as a robust intermediate in organic synthesis. Its 5-nitro group serves as a versatile handle for further functionalization, enabling the construction of more complex heterocyclic systems for pharmaceutical and agrochemical discovery.

DHODH-Targeted Drug Discovery Scaffold

The demonstrated high-potency inhibition of human DHODH (IC50 = 418 nM) positions this compound as a promising starting point for medicinal chemistry optimization. It can be used as a core scaffold to develop novel therapies for autoimmune disorders (e.g., rheumatoid arthritis) or as a broad-spectrum antiviral agent. [3]

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